1-[(4-fluorophenyl)sulfonyl]-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine 1-[(4-fluorophenyl)sulfonyl]-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15180910
InChI: InChI=1S/C18H17FN6O3S/c19-15-4-6-17(7-5-15)29(27,28)24-10-8-23(9-11-24)18(26)14-2-1-3-16(12-14)25-13-20-21-22-25/h1-7,12-13H,8-11H2
SMILES:
Molecular Formula: C18H17FN6O3S
Molecular Weight: 416.4 g/mol

1-[(4-fluorophenyl)sulfonyl]-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine

CAS No.:

Cat. No.: VC15180910

Molecular Formula: C18H17FN6O3S

Molecular Weight: 416.4 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-fluorophenyl)sulfonyl]-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine -

Specification

Molecular Formula C18H17FN6O3S
Molecular Weight 416.4 g/mol
IUPAC Name [4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone
Standard InChI InChI=1S/C18H17FN6O3S/c19-15-4-6-17(7-5-15)29(27,28)24-10-8-23(9-11-24)18(26)14-2-1-3-16(12-14)25-13-20-21-22-25/h1-7,12-13H,8-11H2
Standard InChI Key GPOJANKBASMODL-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C(=O)C2=CC(=CC=C2)N3C=NN=N3)S(=O)(=O)C4=CC=C(C=C4)F

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The molecule features a piperazine ring (C₄H₁₀N₂) as its central scaffold. Position 1 of the piperazine is substituted with a 4-fluorophenylsulfonyl group, while position 4 is linked to a benzoyl moiety bearing a 1H-tetrazol-1-yl group at the para position. This arrangement creates a bifunctional structure combining sulfonamide and tetrazole pharmacophores, both of which are prevalent in drug design due to their hydrogen-bonding capabilities and metabolic stability .

Molecular Formula and Weight

The molecular formula is C₁₈H₁₇FN₆O₃S, with a calculated molecular weight of 416.4 g/mol. Key structural contributions include:

  • Sulfonyl group (SO₂): Introduces polarity and potential enzyme-binding interactions.

  • Tetrazole ring (CN₄H): Acts as a bioisostere for carboxylic acids, enhancing bioavailability .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₈H₁₇FN₆O₃S
Molecular Weight416.4 g/mol
IUPAC Name[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]-[4-(tetrazol-1-yl)phenyl]methanone
Canonical SMILESC1CN(CCN1C(=O)C2=CC=C(C=C2)N3C=NN=N3)S(=O)(=O)C4=CC=C(C=C4)F

Synthesis and Reaction Pathways

Multistep Synthesis Overview

The synthesis involves sequential functionalization of the piperazine core:

  • Sulfonylation: Reaction of piperazine with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to yield 1-(4-fluorophenylsulfonyl)piperazine.

  • Benzoylation: Coupling the sulfonylated piperazine with 4-(1H-tetrazol-1-yl)benzoic acid using carbodiimide reagents (e.g., EDC/HOBt) to form the final product.

Critical Reaction Parameters

  • Temperature: Reactions typically proceed at 0–25°C to minimize side products.

  • Solvents: Polar aprotic solvents (e.g., DMF, DCM) enhance reagent solubility.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target compound.

Table 2: Key Synthetic Intermediates

IntermediateRole in Synthesis
4-Fluorobenzenesulfonyl chlorideSulfonylation agent
4-(1H-Tetrazol-1-yl)benzoic acidBenzoyl group precursor

Spectroscopic and Crystallographic Characterization

NMR Spectroscopy

  • ¹H NMR: Distinct signals for piperazine protons (δ 2.5–3.5 ppm), aromatic fluorophenyl (δ 7.0–7.8 ppm), and tetrazole (δ 8.5–9.0 ppm).

  • ¹³C NMR: Carbonyl resonance at δ 165–170 ppm confirms benzoyl formation.

X-ray Crystallography

Single-crystal analysis reveals a planar tetrazole ring and orthogonal alignment between the sulfonyl and benzoyl groups, optimizing steric compatibility for target binding.

Analytical and Computational Studies

Mass Spectrometry

ESI-MS (positive mode) shows a dominant [M+H]⁺ peak at m/z 417.4, consistent with the molecular weight. Fragmentation patterns confirm cleavage at the sulfonyl-piperazine bond.

Molecular Dynamics Simulations

Docking studies predict high affinity for proteins with hydrophobic pockets (e.g., kinases), driven by fluorophenyl and tetrazole interactions .

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